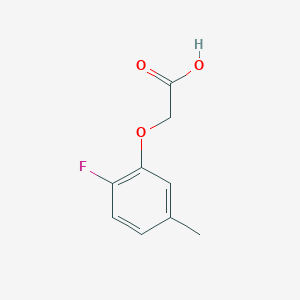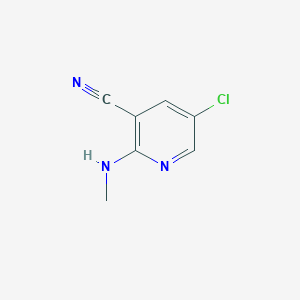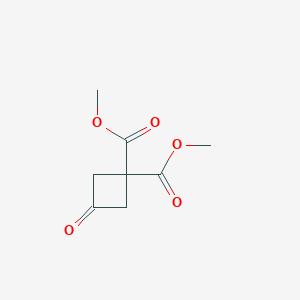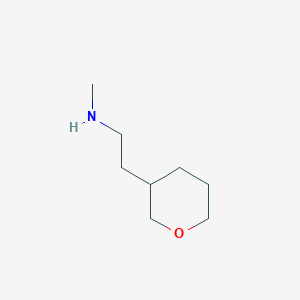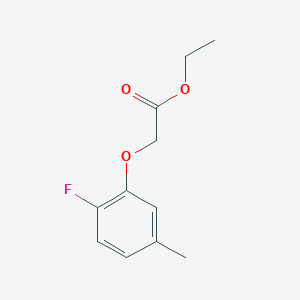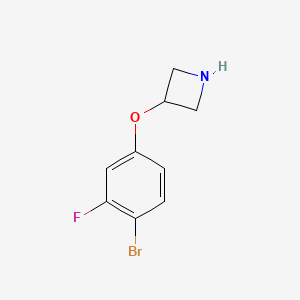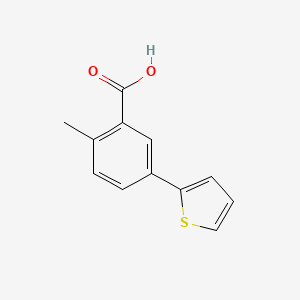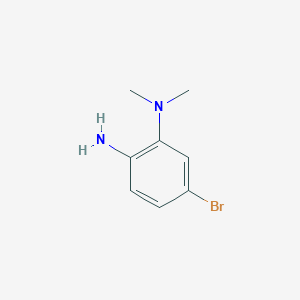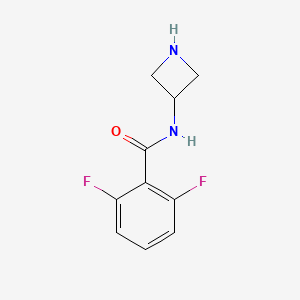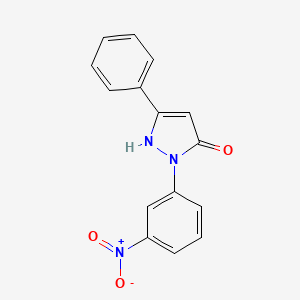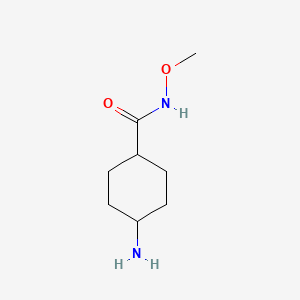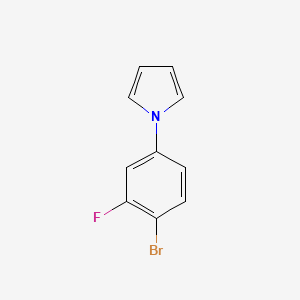
1-(4-Bromo-3-fluorophenyl)-1H-pyrrole
Descripción general
Descripción
The compound “1-(4-Bromo-3-fluorophenyl)-1H-pyrrole” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a phenyl ring, which is further substituted at the 4-position with a bromine atom and at the 3-position with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, which contribute to its stability. The electronegative bromine and fluorine atoms would create areas of high electron density, making these positions potentially reactive .Chemical Reactions Analysis
As an aromatic compound, “1-(4-Bromo-3-fluorophenyl)-1H-pyrrole” could undergo electrophilic aromatic substitution reactions. The presence of the bromine and fluorine atoms might direct these reactions to certain positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively stable and unreactive, while the bromine and fluorine atoms could make it more polar and potentially more soluble in polar solvents .Aplicaciones Científicas De Investigación
Thermochemistry and Computational Studies
One study explored the thermochemistry of halogenated 1-phenylpyrrole derivatives, including 1-(4-bromo-3-fluorophenyl)-1H-pyrrole, to understand their enthalpies of formation and sublimation. These parameters are crucial for assessing the compound's stability and reactivity, which is vital for its applications in synthetic chemistry and material science. Computational methods like G3(MP2)//B3LYP were employed to estimate these thermodynamic properties, providing insights into the compound's potential use in designing new materials and pharmaceuticals (Santos & Silva, 2010).
Synthesis of Biologically Active Compounds
Another significant application is in the synthesis of biologically active compounds. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a derivative of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole, has been synthesized as an important intermediate. This process involves multiple steps, including nitration, chlorination, and condensation, demonstrating the compound's versatility as a precursor in pharmaceutical chemistry for developing new therapeutic agents (Wang et al., 2016).
Development of New Heterocyclic Molecules
Research into new heterocyclic molecules using 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole as a starting material has led to the synthesis of compounds with potential applications in drug discovery and development. These molecules, characterized by various analytical techniques, show promising biological activities, which could be explored further for their therapeutic potentials (Murthy et al., 2017).
Luminescent Materials
The compound has also found applications in the synthesis of luminescent materials. Polymers containing pyrrolo[3,4-c]pyrrole units derived from 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole exhibit strong fluorescence and high quantum yields, making them suitable for applications in optoelectronic devices and fluorescence-based sensors (Zhang & Tieke, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromo-3-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBVILPEOYAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorophenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



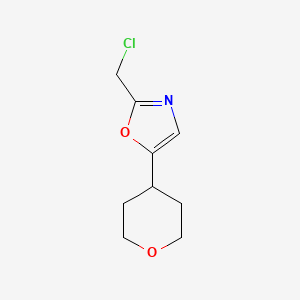
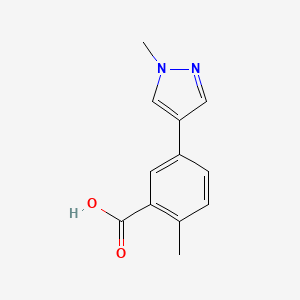
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
